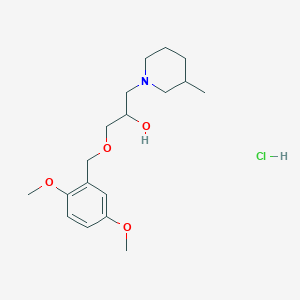

1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 2,5-dimethoxybenzyl ether group at the 1-position and a 3-methylpiperidin-1-yl group at the 3-position. The hydrochloride salt enhances solubility and bioavailability, a common formulation strategy for pharmaceutical agents. The 2,5-dimethoxybenzyl moiety is notable in α1-adrenergic agonists like methoxamine , while the propan-2-ol structure is characteristic of β-blockers such as nadolol .

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4.ClH/c1-14-5-4-8-19(10-14)11-16(20)13-23-12-15-9-17(21-2)6-7-18(15)22-3;/h6-7,9,14,16,20H,4-5,8,10-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUGGUZYAWNTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Key Observations :

- Aryl Ether Group: The 2,5-dimethoxybenzyl group in the target compound and methoxamine is associated with α1-adrenergic activity. However, methoxamine’s simpler aminoethyl group contrasts with the target’s methylpiperidine, which may alter receptor selectivity .

- Amine Substituent: The 3-methylpiperidinyl group in the target compound introduces steric bulk compared to methoxamine’s linear aminoethyl chain. Piperidine derivatives often exhibit affinity for serotonin or dopamine receptors, as seen in antipsychotics .

- Propan-2-ol Backbone: Shared with β-blockers like nadolol, this structure facilitates interaction with adrenergic receptors.

Pharmacological Implications

- Adrenergic Activity : The dimethoxybenzyl group suggests α1-adrenergic agonism, akin to methoxamine. However, the methylpiperidine may reduce α1 selectivity, favoring serotonergic or dopaminergic pathways .

- β-Blocker Potential: The propan-2-ol backbone and tertiary amine align with β-blocker pharmacophores. However, the bulky dimethoxybenzyl group may hinder β-receptor binding compared to nadolol .

- Physicochemical Properties : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability. The logP (estimated ~2.5–3.0) indicates moderate lipophilicity, balancing membrane permeability and solubility .

Q & A

Basic: What are the critical steps in synthesizing 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride?

The synthesis involves multi-step organic reactions:

- Step 1: React 2,5-dimethoxybenzyl alcohol with a propanol derivative under controlled conditions to form the ether linkage. Dichloromethane or ethanol are typical solvents, with temperature maintained at 40–60°C to optimize reactivity .

- Step 2: Introduce the 3-methylpiperidine moiety via nucleophilic substitution or coupling reactions. Reaction time (6–12 hours) and pH control (neutral to slightly basic) are critical to avoid side products .

- Final Step: Hydrochloride salt formation by treating the free base with HCl gas or concentrated HCl in anhydrous conditions. Precipitation in cold diethyl ether enhances purity .

Basic: Which analytical techniques are essential for confirming purity and structural integrity?

- HPLC: Assess purity (>95%) using a C18 column with a methanol/water gradient. Retention time comparisons against standards ensure batch consistency .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural features (e.g., methoxy protons at δ 3.7–3.9 ppm, piperidine ring protons at δ 1.2–2.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 382.2 for C₂₂H₃₂ClNO₄) .

Advanced: How can reaction conditions be optimized to improve yield and minimize impurities?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while ethanol minimizes byproducts in etherification .

- Temperature Gradients: Gradual heating (e.g., 50°C to 70°C) during coupling reactions reduces decomposition of heat-sensitive intermediates .

- Catalyst Use: Pd/C or Ni catalysts in hydrogenation steps improve stereochemical control for piperidine ring formation .

- In-line Monitoring: FTIR or Raman spectroscopy tracks reaction progress in real time, enabling timely termination to prevent over-reaction .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

- Orthogonal Assays: Cross-validate using radioligand binding (e.g., 5-HT₂A receptors) and functional assays (e.g., cAMP modulation) to confirm target engagement .

- Impurity Analysis: Re-test batches with ≥99% purity (via HPLC) to exclude confounding effects from synthesis byproducts .

- Species-Specific Models: Compare results across cell lines (e.g., human vs. rodent receptors) to identify interspecies variability .

Advanced: What computational strategies predict the compound’s interaction with neurological targets?

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding to serotonin or adrenergic receptors. Focus on key residues (e.g., Asp155 in 5-HT₂A for hydrogen bonding) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Modeling: Coralate structural features (e.g., methoxy group position) with activity data to guide analog design .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

- Methoxy vs. Methyl Groups: Replacing 2,5-dimethoxy with methyl groups (e.g., 2-methylbenzyl) reduces CNS penetration due to increased hydrophobicity .

- Piperidine Substitution: 3-Methylpiperidine enhances selectivity for σ-1 receptors over α₁-adrenergic receptors compared to morpholine analogs .

- Backbone Optimization: Shortening the propanol chain decreases metabolic stability (CYP3A4 susceptibility), while elongation improves half-life .

Advanced: What experimental designs validate the compound’s stability under physiological conditions?

- Forced Degradation Studies: Expose to pH 1–9 buffers, UV light, and oxidative agents (H₂O₂). Monitor degradation via LC-MS to identify labile sites (e.g., ester hydrolysis) .

- Plasma Stability Assays: Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS/MS. Adjust formulation (e.g., enteric coating) if rapid hydrolysis occurs .

- Thermal Analysis: DSC/TGA profiles determine melting points (e.g., 190–192°C) and hygroscopicity risks for storage .

Advanced: How can crystallography resolve ambiguities in stereochemical configuration?

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., ethanol/water mix). SHELXL refinement confirms absolute configuration (R/S descriptors) .

- Electronic Circular Dichroism (ECD): Compare experimental spectra with DFT-calculated data to assign stereochemistry in absence of crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.